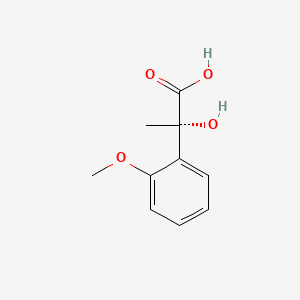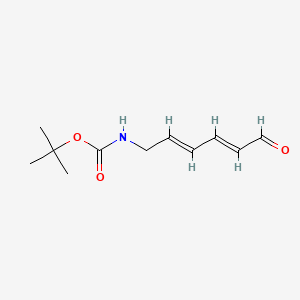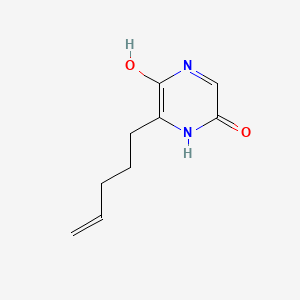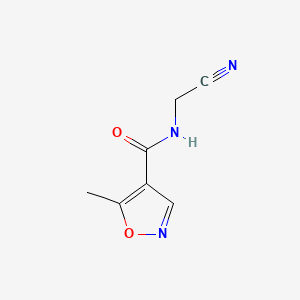
Lead(II) hexafluorosilicate dihydrate.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(II) hexafluorosilicate dihydrate is a compound with the chemical formula F6PbSi•2H2O . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of Lead(II) hexafluorosilicate dihydrate is complex and depends on several factors. A study has reported the formation of complexes with neutral diphosphine coordination . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
Lead(II) hexafluorosilicate dihydrate has a molecular weight of 385.305 . It is a white powder . The compound decomposes upon heating . Its solubility in water is 190 g/100g H2O at 0°C, 222 g/100g H2O at 20°C, and 463 g/100g H2O at 100°C .Applications De Recherche Scientifique
Source of Lead in Chemical Synthesis
Lead(II) hexafluorosilicate dihydrate is widely used in chemical laboratories as a source of lead for the synthesis of other lead compounds .
Complex Formation with Diphosphines
This compound has been used in the formation of complexes with neutral diphosphines . The reaction of Pb(SiF6)·2H2O produced [Pb-{ o-C6H4(PMe2)2}(H2O)(SiF6)]·H2O which has a chelating diphosphine, the water molecule and a coordinated SiF6 2− group .
Industrial Applications in Glass and Ceramics
Lead(II) hexafluorosilicate dihydrate can be used in the glass and ceramics industry to improve the melting properties and transparency of the products .
Electrolysis Applications
Due to its density and low melting point, lead(II) hexafluorosilicate dihydrate can be useful in applications such as electrolysis .
Industrial Material Applications
The density and corrosion resistance of lead make it useful as an industrial material .
Safety and Hazards
Lead(II) hexafluorosilicate dihydrate is considered hazardous. It may cause cancer, damage the unborn child, suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Mécanisme D'action
Target of Action
Lead(II) hexafluorosilicate dihydrate is a chemical compound that is widely used in chemical laboratories as a source of lead for the synthesis of other lead compounds . .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of Lead(II) hexafluorosilicate dihydrate can be influenced by various environmental factors. For instance, the compound decomposes upon heating , and it should be handled under well-ventilated conditions to avoid the accumulation of toxic gases . It should also be stored at room temperature in a dry and cool place .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Lead(II) hexafluorosilicate dihydrate can be achieved by reacting lead(II) acetate trihydrate with hexafluorosilicic acid in the presence of water.", "Starting Materials": [ "Lead(II) acetate trihydrate", "Hexafluorosilicic acid", "Water" ], "Reaction": [ "Dissolve 16.2 g of lead(II) acetate trihydrate in 50 mL of water", "Slowly add 13.5 mL of hexafluorosilicic acid to the solution while stirring", "Heat the mixture to 80°C and stir for 1 hour", "Filter the resulting solution and allow it to cool to room temperature", "Crystals of Lead(II) hexafluorosilicate dihydrate will form and can be collected by filtration" ] } | |
Numéro CAS |
1310-03-8 |
Formule moléculaire |
F6H4O20Pb9Si6 |
Poids moléculaire |
2471.312 |
Nom IUPAC |
fluoro(trioxido)silane;lead(2+);dihydrate |
InChI |
InChI=1S/6FO3Si.2H2O.9Pb/c6*1-5(2,3)4;;;;;;;;;;;/h;;;;;;2*1H2;;;;;;;;;/q6*-3;;;9*+2 |
Clé InChI |
UCXBPZOKVHNQLY-UHFFFAOYSA-N |
SMILES |
O.O.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |
Origine du produit |
United States |
Q & A
Q1: What is the significance of determining the crystal structure of the β-modification of Lead(II) hexafluorosilicate dihydrate?
A1: Understanding the crystal structure of a compound, such as β-modification of Lead(II) hexafluorosilicate dihydrate, is crucial for comprehending its physical and chemical properties. [] The arrangement of atoms and molecules within the crystal lattice can influence properties like solubility, stability, and reactivity. This information, derived from studies like the one you cited, is valuable for various applications, potentially including material science and understanding the compound's behavior in different environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Thiazolo[4,5-C]carbazole](/img/structure/B576285.png)






![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)
